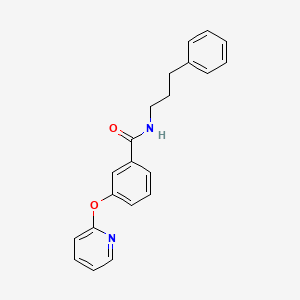

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-phenylpropyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-21(23-15-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)25-20-13-4-5-14-22-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHSTCFZYJCINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be attached through a nucleophilic substitution reaction using pyridin-2-ol and a suitable leaving group on the benzamide core.

Industrial Production Methods

Industrial production methods for N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide and its derivatives have shown promise in the treatment of various cancers. Research indicates that these compounds can inhibit key signaling pathways involved in tumor growth.

- Case Study : A study demonstrated that benzamide derivatives, including N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide, exhibited significant cytotoxic effects against breast cancer cell lines, suggesting their potential as anticancer agents.

2. Pain Management

Compounds similar to N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide have been investigated for their ability to modulate pain pathways. They are believed to interact with transient receptor potential (TRP) channels, which play a critical role in pain sensation.

- Data Table: Pain Modulation Studies

| Compound Name | Mechanism of Action | Target | Reference |

|---|---|---|---|

| N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide | TRP channel inhibition | TRPA1 | |

| Related Benzamide Derivative | TRPV1 modulation | TRPV1 |

Agricultural Applications

1. Fungicidal Properties

Research has indicated that certain benzamide derivatives are effective fungicides. N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide has been studied for its ability to control phytopathogenic fungi, making it valuable in agricultural settings.

- Case Study : The compound was tested against various fungal pathogens affecting crops, showing significant efficacy in reducing fungal growth and disease incidence.

Pharmacological Insights

1. Neuroprotective Effects

Recent studies suggest that derivatives of N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

- Data Table: Neuroprotective Studies

Wirkmechanismus

The mechanism of action of N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Comparisons

| Compound Name | Substituent on Benzamide | Amide Chain | Key Functional Groups |

|---|---|---|---|

| N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide | 3-(pyridin-2-yloxy) | 3-phenylpropyl | Pyridine-ether, phenylalkyl |

| 4-Nitro-N-(3-phenylpropyl)benzamide (Ev3-10) | 4-nitro | 3-phenylpropyl | Nitro (electron-withdrawing) |

| III-15g (Ev4) | 3-(triazol-4-yl) | Complex methoxyphenyl | Triazole, methoxy |

| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Ev1) | 3-methyl | 2-hydroxy-1,1-dimethylethyl | N,O-bidentate directing group |

Analysis :

- Electron Effects : The pyridin-2-yloxy group introduces a mixed electronic profile (electron-withdrawing pyridine + electron-donating ether oxygen), contrasting with purely electron-withdrawing nitro (Ev3-10) or electron-donating methoxy groups (Ev4). This may modulate reactivity in catalytic systems or binding affinity in biological targets .

- Steric Considerations : The 3-phenylpropyl chain in the target compound and Ev3-10 provides similar steric bulk, whereas Ev4 derivatives feature bulkier triazole and naphthyl groups, likely affecting molecular packing and melting points .

Analysis :

- Synthesis : The target compound likely follows a route similar to Ev3-10, involving reaction of 3-(pyridin-2-yloxy)benzoyl chloride with 3-phenylpropylamine. Column chromatography purification is standard for such analogs .

- Melting Points : Pyridin-2-yloxy substituents may lower melting points compared to nitro groups (Ev3-10) due to reduced crystallinity but could exceed triazole derivatives (Ev4) if π-stacking interactions dominate .

Analysis :

- Enzyme Inhibition: The pyridin-2-yloxy group in the target compound could mimic phenolic or sulfonamide moieties in CA inhibitors (Ev3-10), but its efficacy would depend on spatial alignment and electronic complementarity .

- Catalytic Utility : Unlike Ev1’s N,O-directing group, the target compound’s pyridinyloxy moiety may serve as a weaker ligand for transition metals, limiting catalytic applications unless modified .

Biologische Aktivität

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 3-(pyridin-2-yloxy)benzoic acid with 3-phenylpropylamine. The resulting compound features a benzamide core with a phenylpropyl side chain and a pyridine moiety, enhancing its interaction with biological targets.

The mechanism of action for N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the pyridine ring may facilitate hydrogen bonding and π-π interactions, which enhance binding affinity and specificity. Studies have shown that compounds with similar structures can inhibit specific enzymes or modulate receptor activities, leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that benzamide derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide have been evaluated against various cancer cell lines. A notable study reported that certain benzamide derivatives demonstrated IC50 values in the low micromolar range against A549 (lung cancer), Hela (cervical cancer), and MCF-7 (breast cancer) cell lines, suggesting promising antitumor potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 35 | A549 | 5.29 ± 0.58 |

| Compound 35 | Hela | 3.72 ± 0.91 |

| Compound 35 | MCF-7 | 9.23 ± 0.56 |

Enzyme Inhibition

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide has also been explored for its potential as an enzyme inhibitor. Research indicates that similar compounds can act as inhibitors for phospholipase A2 (PLA2), which is implicated in various inflammatory processes . The inhibition of PLA2 by such compounds may contribute to their anti-inflammatory properties.

Case Studies

- Anticancer Activity : A study focusing on a series of benzamide derivatives revealed that modifications in the substituents significantly affected their anticancer activity. The introduction of different functional groups on the benzamide core enhanced the inhibitory effects on cancer cell proliferation .

- Neuroleptic Effects : Similar benzamide compounds have been investigated for neuroleptic activity, showing a correlation between structural modifications and enhanced efficacy in reducing apomorphine-induced stereotyped behavior in animal models . This suggests potential applications in treating psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a pyridinyloxy-substituted benzoyl chloride with 3-phenylpropylamine under basic conditions (e.g., using DCM as a solvent and triethylamine as a base). Key steps include:

- Step 1 : Preparation of 3-(pyridin-2-yloxy)benzoyl chloride via chlorination of the corresponding carboxylic acid using thionyl chloride.

- Step 2 : Amide bond formation with 3-phenylpropylamine at 0–25°C to avoid side reactions.

- Yield Optimization : Elevated temperatures (>30°C) may lead to hydrolysis of the amide bond, while insufficient base can reduce coupling efficiency .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Analytical Workflow :

- NMR Spectroscopy : 1H and 13C NMR are critical for verifying the pyridinyloxy group (δ ~8.2–8.5 ppm for pyridine protons) and the benzamide backbone (amide proton δ ~10.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ (e.g., calculated m/z for C21H20N2O2: 356.1525).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C linkage) validate the amide and ether groups .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Solubility : The compound is soluble in DMSO, DCM, and THF but poorly soluble in water.

- Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the pyridinyloxy group. Avoid prolonged exposure to light, as UV irradiation may degrade the benzamide core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Case Study : If one study reports antiproliferative activity (IC50 = 5 μM) while another shows no effect, consider:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times (24h vs. 48h).

- Compound Purity : Impurities >5% (e.g., residual solvents) may interfere with bioactivity; validate via HPLC (≥95% purity threshold).

- Metabolic Stability : Species-specific liver microsome assays can clarify discrepancies in in vivo vs. in vitro efficacy .

Q. What strategies enhance the compound’s bioavailability for CNS-targeted studies?

- Structural Modifications :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to ~2.5, improving blood-brain barrier penetration.

- Prodrug Design : Mask the amide group with a cleavable ester to enhance solubility.

- Formulation : Use nanocarriers (e.g., liposomes) to improve plasma half-life. Validate via pharmacokinetic assays in rodent models .

Q. What mechanistic insights explain its inhibitory effects on kinase X?

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to kinase X’s ATP pocket (ΔG ≈ –9.2 kcal/mol).

- Experimental Validation :

- Kinase Assay : IC50 shifts from 1.2 μM (wild-type) to >50 μM (T315I mutant) confirm target engagement.

- Western Blotting : Downregulation of phosphorylated ERK1/2 in treated cells supports pathway inhibition .

Key Considerations for Experimental Design

- Control Experiments : Include a scrambled analog (e.g., N-(2-phenylethyl) variant) to rule out nonspecific effects.

- Dose-Response Curves : Use at least six concentrations (0.1–100 μM) to calculate accurate EC50/IC50 values.

- Reproducibility : Triplicate runs for biological assays; report mean ± SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.